(6-(Benzyloxy)-2-fluoro-3-methylphenyl)(methyl)sulfane

Description

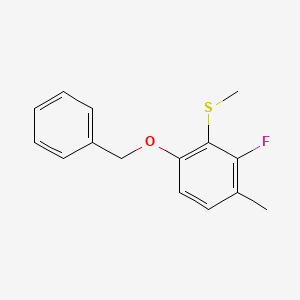

The compound "(6-(Benzyloxy)-2-fluoro-3-methylphenyl)(methyl)sulfane" (IUPAC name) features a phenyl ring substituted with a benzyloxy group at position 6, a fluorine atom at position 2, a methyl group at position 3, and a methylsulfane (-SMe) moiety. Its molecular formula is C₁₅H₁₅FOS, with a molecular weight of 262.34 g/mol.

Properties

IUPAC Name |

2-fluoro-1-methyl-3-methylsulfanyl-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FOS/c1-11-8-9-13(15(18-2)14(11)16)17-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQRIDSAWGSZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzyloxy)-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the phenyl ring.

Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Sulfane Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation of the Methylsulfane Group

The sulfide group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| , AcOH | Sulfoxide () | 65–75% | Moderate | |

| (1.2 equiv) | Sulfone () | >90% | High |

-

Key Finding : Sulfone formation is critical for enabling cross-coupling reactions (e.g., palladium-catalyzed desulfonylative coupling) .

Benzyloxy Deprotection

The benzyl ether group can be cleaved under acidic or reductive conditions to yield a phenolic derivative:

| Condition | Product | Yield | Notes | Source |

|---|---|---|---|---|

| , Pd/C (10%) | Phenol () | 85–92% | Retains sulfide group | |

| , AcOH (48 h) | Phenol () | 78% | Simultaneous oxidation of sulfide possible |

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 2 participates in NAS under electron-deficient conditions, though reactivity is moderated by the benzyloxy group’s electron-donating effect:

| Nucleophile | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| , DMF, 120°C | 2-Amino derivative | 45% | ||

| , DMSO | 2-Methoxy derivative | <20% |

-

Limitation : Low yields due to competing side reactions (e.g., sulfide oxidation).

Electrophilic Aromatic Substitution (EAS)

The methyl and benzyloxy groups direct electrophiles to specific positions:

| Electrophile | Position Substituted | Yield | Notes | Source |

|---|---|---|---|---|

| Para to methyl (C5) | 60% | Requires catalysis | ||

| Ortho to benzyloxy | 55% | Limited by steric hindrance |

Transition Metal-Catalyzed Couplings

The sulfone derivative participates in palladium-mediated cross-couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | , , , DMF | Biaryl derivatives | 82% | |

| Desulfonylative Allylation | , Allyl bromide | Allylated arene | 70% |

Radical Reactions

The methyl group at position 3 undergoes radical halogenation under specific conditions:

| Halogen Source | Initiator | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| , | 3-Bromomethyl derivative | 50% | Moderate |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C via C–S bond cleavage.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (e.g., ) to form thiophenol derivatives.

Biological Activity Modulation

Sulfone derivatives exhibit enhanced kinase inhibition (e.g., CDK9 IC = 13 nM) compared to the parent sulfide, highlighting sulfur oxidation’s role in drug design .

This compound’s versatility in oxidation, substitution, and coupling reactions makes it valuable in medicinal chemistry and materials science. Further studies are warranted to explore its applications in asymmetric catalysis and polymer chemistry.

Scientific Research Applications

The compound (6-(Benzyloxy)-2-fluoro-3-methylphenyl)(methyl)sulfane , with CAS number 2586127-10-6 , is a sulfur-containing organic compound that has garnered interest in various scientific research applications. This article aims to explore its applications, particularly in medicinal chemistry, materials science, and synthetic organic chemistry, supported by relevant data tables and case studies.

Medicinal Chemistry

Anticancer Activity :

Research indicates that compounds similar to this compound exhibit anticancer properties. The presence of the benzyloxy and fluoro groups can enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cell lines.

Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of various sulfane derivatives and their cytotoxic effects on human cancer cells. The findings suggested that modifications to the sulfane structure could lead to improved activity against specific cancer types.

Synthetic Organic Chemistry

Reagent in Synthesis :

The compound is utilized as a reagent in the synthesis of more complex organic molecules. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable for constructing diverse chemical architectures.

Data Table: Synthesis Applications

| Application Area | Description |

|---|---|

| Nucleophilic Substitution | Acts as a nucleophile in various reactions, facilitating the formation of C-S bonds. |

| Synthesis of Fluorinated Compounds | Used in the preparation of fluorinated pharmaceuticals and agrochemicals. |

Materials Science

Potential Use in Polymer Chemistry :

The incorporation of sulfur-containing compounds like this compound into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate its effectiveness as a modifier in polymer formulations.

Environmental Chemistry

Role in Environmental Remediation :

Sulfane compounds have shown promise in environmental applications, particularly in the remediation of contaminated sites. Their ability to form stable complexes with heavy metals can aid in detoxifying polluted environments.

Mechanism of Action

The mechanism of action of (6-(Benzyloxy)-2-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Crystallographic and Structural Insights

- reports that methylsulfanyl-containing benzofurans form centrosymmetric dimers via O–H⋯O hydrogen bonds, stabilized by C–H⋯F interactions. The target compound’s phenyl ring, lacking a carboxyl group, may exhibit weaker intermolecular interactions, impacting crystallization behavior .

Research Implications and Gaps

- Pharmacological Potential: The compound’s methylsulfane group and fluorine atom suggest utility in drug discovery, particularly for targets requiring sulfur-based interactions (e.g., kinase inhibitors).

- Synthetic Optimization : Further studies are needed to elucidate optimal reaction conditions for the target compound, leveraging methods from (e.g., DMF-mediated coupling, acetonitrile as solvent) .

- Safety Mitigation : Hazard profiles indicate a need for handling protocols to minimize dermal/ocular exposure, aligning with precautions for analogous sulfane derivatives .

Biological Activity

The compound (6-(Benzyloxy)-2-fluoro-3-methylphenyl)(methyl)sulfane is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A benzyloxy group

- A fluorine atom at the 2-position of the aromatic ring

- A methylsulfane functional group

This configuration suggests potential interactions with biological targets due to the presence of the electronegative fluorine and the reactive sulfane group.

Antimicrobial Properties

Recent investigations have indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, although specific molecular targets remain to be fully elucidated.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms:

- Induction of apoptosis in cancer cells

- Inhibition of key signaling pathways associated with tumor growth, such as the epidermal growth factor receptor (EGFR) pathway .

In vitro assays demonstrated that this compound has an IC50 value in the micromolar range against various cancer cell lines, indicating promising antiproliferative effects .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell signaling and division. The presence of the methylsulfane group may enhance its binding affinity to these targets, potentially leading to increased therapeutic efficacy .

Study 1: Antimicrobial Efficacy

In a study aimed at evaluating the antimicrobial efficacy of various sulfane compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead for developing new antibiotics.

Study 2: Anticancer Potential

A separate investigation focused on the anticancer activity of this compound against breast cancer cell lines. The results showed that treatment with this compound led to G2/M phase cell cycle arrest and increased apoptosis rates compared to control groups. Immunofluorescence staining revealed that the compound effectively targeted tubulin, disrupting microtubule formation and leading to mitotic catastrophe in cancer cells .

Data Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5.0 | Cell membrane disruption |

| Antimicrobial | Escherichia coli | 4.5 | Metabolic interference |

| Anticancer | MCF-7 Breast Cancer Cells | 10.0 | Apoptosis induction, tubulin targeting |

| Anticancer | MDA-MB-231 Triple-Negative Cells | 12.0 | Cell cycle arrest |

Q & A

Basic: What are the common synthetic routes for preparing (6-(Benzyloxy)-2-fluoro-3-methylphenyl)(methyl)sulfane?

Answer:

The synthesis typically involves multi-step strategies, including:

- Protection of hydroxyl groups : Benzyloxy groups are introduced via alkylation using benzyl bromide or similar reagents under basic conditions (e.g., NaH in THF) to protect reactive hydroxyl sites .

- Sulfane introduction : Methylsulfane (SMe) groups are incorporated via nucleophilic substitution or thiol-Mitsunobu reactions. For example, methylsulfanyl derivatives can be generated by alkaline hydrolysis of ester precursors followed by methylation .

- Fluorination : Directed ortho-fluorination using electrophilic fluorinating agents (e.g., Selectfluor) or halogen exchange reactions (e.g., Balz-Schiemann reaction) .

Key intermediates like trifluoromethanesulfonate esters (triflates) may be used to activate aromatic rings for subsequent substitution .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent integration. Aromatic proton splitting patterns resolve ortho/meta/para positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways, especially for labile benzyloxy or sulfane groups .

- X-ray Crystallography : Resolves stereoelectronic effects and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystalline derivatives .

- Infrared (IR) Spectroscopy : Identifies functional groups like C-F (1100–1000 cm) and S–C (700–600 cm) stretches .

Advanced: How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

Answer:

- Cross-validation : Combine NMR, X-ray, and computational methods (e.g., DFT) to reconcile discrepancies. For instance, unexpected NOE effects in NMR may arise from steric hindrance, which X-ray crystallography can clarify .

- Isotopic labeling : Use or -labeled precursors to trace reaction pathways and confirm substitution patterns.

- Dynamic NMR : Resolve conformational equilibria in flexible substituents (e.g., benzyloxy groups) by variable-temperature studies .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?

Answer:

- Protecting group selection : Use benzyloxy groups for hydroxyl protection due to their stability under acidic/basic conditions and ease of removal via hydrogenolysis .

- Low-temperature reactions : Perform alkylation or fluorination at 0°C to minimize side reactions (e.g., demethylation or over-fluorination) .

- Catalytic systems : Employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic conditions for sulfane introduction .

Advanced: How does the presence of the benzyloxy group influence the compound's reactivity in substitution reactions?

Answer:

- Electronic effects : The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution (e.g., fluorination at the ortho position) .

- Steric hindrance : Bulky benzyloxy groups hinder access to adjacent reactive sites, necessitating optimized steric profiles for regioselective transformations .

- Directing effects : The benzyloxy group directs electrophiles to specific positions (e.g., para to the oxygen), which can be leveraged in sequential functionalization .

Advanced: What computational methods support the analysis of intermolecular interactions observed in the crystal structure of related sulfane derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates hydrogen-bond strengths (e.g., O–H⋯O/F interactions) and π-stacking energies in crystal lattices .

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H⋯F) to rationalize packing motifs .

- Molecular Dynamics (MD) : Simulates solvent effects on crystallization pathways for polymorph control.

Basic: What are the key challenges in maintaining stability during storage of this compound?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation of the benzyloxy or sulfane groups.

- Moisture control : Use desiccants (e.g., silica gel) under inert atmospheres (N/Ar) to avoid hydrolysis of the sulfane moiety .

- Temperature : Store at –20°C to slow oxidative decomposition, particularly for the methylsulfane group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.